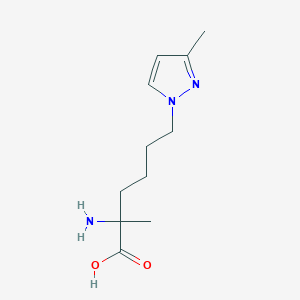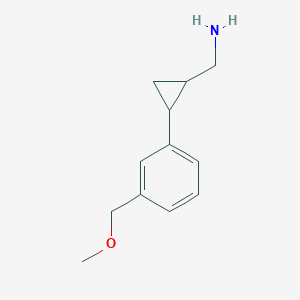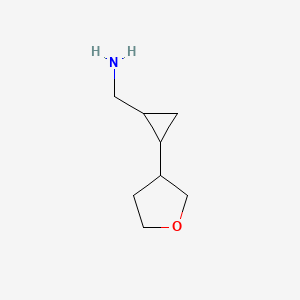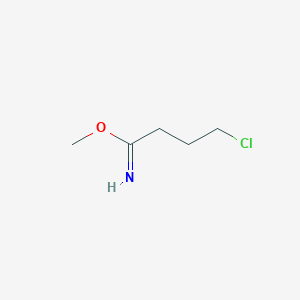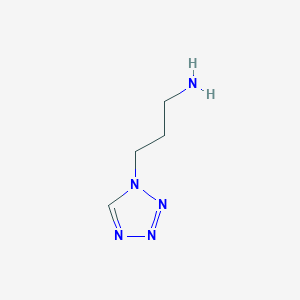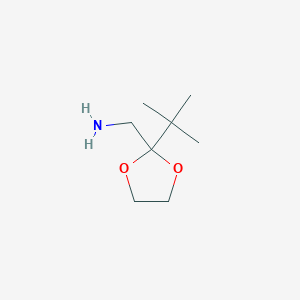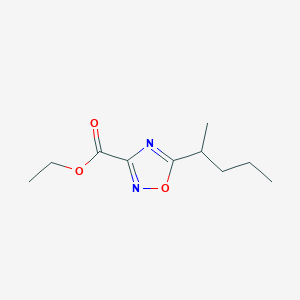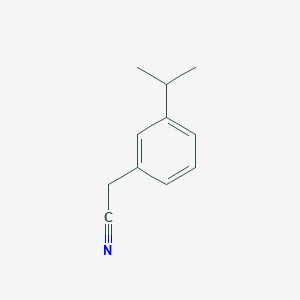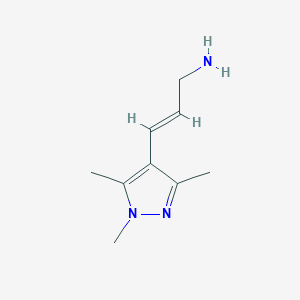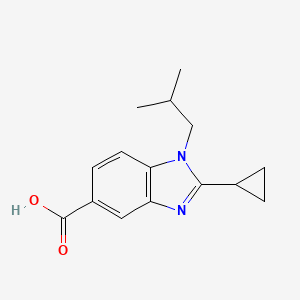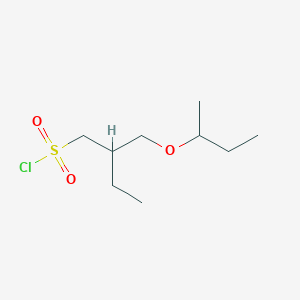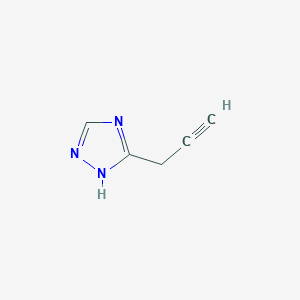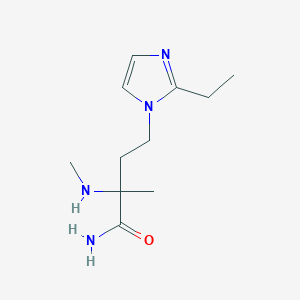
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic organic compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound features an imidazole ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-1H-imidazole with 2-methyl-2-(methylamino)butanoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process and verify the compound’s purity.
化学反応の分析
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
- 4-(2-Ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both ethyl and methylamino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
4-(2-ethylimidazol-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-9-14-6-8-15(9)7-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16) |
InChIキー |
FUSZVZVHQIZUHA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CCC(C)(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
